1-Bromo-3-(trifluoromethyl)cyclobutane is an organobromine compound characterized by its molecular formula . This compound features a cyclobutane ring with a bromine atom attached at the first carbon and a trifluoromethyl group at the third carbon. The trifluoromethyl group contributes significant electron-withdrawing properties, which can influence the compound's reactivity and interactions in various chemical environments.
-Bromo-3-(trifluoromethyl)cyclobutane is a valuable building block in organic synthesis due to the presence of both a reactive bromine atom and a trifluoromethyl group. The bromine atom allows for further functionalization through various coupling reactions, while the trifluoromethyl group can influence the reactivity and properties of the final molecule. Studies have shown its application in the synthesis of:
The unique properties of 1-bromo-3-(trifluoromethyl)cyclobutane, such as its cyclic structure and the presence of the trifluoromethyl group, make it a potential candidate for various material science applications. Research suggests its potential use in:
These reactions highlight its versatility as a building block in organic synthesis.
While specific biological activities of 1-bromo-3-(trifluoromethyl)cyclobutane are not extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. The presence of both bromine and trifluoromethyl groups suggests potential interactions with biological targets, possibly affecting enzyme activity or receptor binding. Further studies are needed to elucidate its specific biological roles and mechanisms of action.
The synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane can be achieved through various methods:
1-Bromo-3-(trifluoromethyl)cyclobutane serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique properties make it suitable for:
1-Bromo-3-(trifluoromethyl)cyclobutane can be compared to several similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Bromo-2-(trifluoromethyl)cyclobutane | Bromine at C1, trifluoromethyl at C2 | Different positioning of substituents affects reactivity |
| 1-Bromo-4-(trifluoromethyl)cyclobutane | Bromine at C1, trifluoromethyl at C4 | Unique steric effects due to substituent placement |
| 1-Chloro-3-(trifluoromethyl)cyclobutane | Chlorine instead of bromine at C1 | Chlorine's different leaving group ability alters reactivity |
Uniqueness: The distinct positioning of the bromine atom and trifluoromethyl group in 1-bromo-3-(trifluoromethyl)cyclobutane imparts unique chemical reactivity and physical properties compared to its analogs. This specificity makes it a valuable compound for targeted applications in research and industry.
The development of multigram-scale synthetic routes for 1-bromo-3-(trifluoromethyl)cyclobutane represents a significant advancement in the preparation of fluorinated cyclobutane derivatives. Current methodologies employ readily available cyclobutanone precursors as starting materials, enabling efficient scale-up processes for industrial applications [5] [8].
The most established multigram approach begins with 4-oxocyclobutane derivatives, which undergo trifluoromethylation followed by subsequent functionalization to introduce the bromine substituent [9]. This strategy has been successfully implemented to produce target compounds in quantities exceeding 100 grams in single batch reactions [9]. The overall yield for these scalable processes typically ranges from 23% to 40% depending on the specific synthetic route employed [9].
A key advancement in multigram synthesis involves the use of 3-methylene-1-(trifluoromethyl)cyclobutane precursors, which serve as versatile intermediates for preparing various substituted cyclobutane building blocks [23]. These precursors can be synthesized on multigram scales using [2+2] cycloaddition reactions between allenes and alpha-trifluoromethyl-acrylonitrile compounds [4]. The resulting methylene-containing intermediates provide convenient access to both carboxylic acid and nitrile functionalities, which can subsequently be converted to brominated derivatives [4].
Process optimization studies have demonstrated that careful control of reaction conditions, including temperature management and solvent selection, is crucial for achieving high yields in large-scale preparations [9]. The use of specialized equipment, such as hastelloy autoclaves for fluorination reactions, ensures safe handling of reactive fluorinating agents while maintaining reaction efficiency [4].
| Synthetic Route | Scale (g) | Overall Yield (%) | Key Advantages |
|---|---|---|---|
| Cyclobutanone-based | >100 | 23-40 | Readily available starting materials |
| Methylene precursor | 15.6 | 79 | High functional group tolerance |
| [2+2] Cycloaddition | Variable | 44-86 | Modular approach |
The incorporation of trifluoromethyl groups into cyclobutane frameworks employs several well-established fluorination methodologies. Sulfur tetrafluoride represents the most widely utilized reagent for converting carboxylic acids to trifluoromethyl derivatives through direct deoxyfluorination processes [19] [22]. This transformation occurs through an initial formation of acyl fluoride intermediates, followed by further fluorination to yield the desired trifluoromethyl products [19].
Trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) serves as another important fluorinating agent for introducing trifluoromethyl groups into cyclobutane systems [27] [28]. The reagent operates through the generation of highly reactive trifluoromethide anions upon treatment with fluoride sources such as tetrabutylammonium fluoride or tetrabutylammonium triphenyl-difluorosilicate [27] [28]. These nucleophilic trifluoromethyl species readily add to electrophilic cyclobutanone precursors, forming trifluoromethyl carbinols that can be further functionalized [26] [28].
The mechanism of sulfur tetrafluoride fluorination involves the formation of intermediate species such as ROSF3, which facilitate the conversion of hydroxyl groups to fluorine atoms [19]. For carboxylic acids, the process proceeds through a two-step mechanism where the first step generates acyl fluorides, and subsequent treatment leads to complete conversion to trifluoromethyl derivatives [19]. The reaction conditions typically require elevated temperatures and specialized fluorine-resistant equipment due to the corrosive nature of the reagents [22].
Recent developments in flow chemistry have enabled safer handling of sulfur tetrafluoride through continuous processing methods [22]. These approaches eliminate the need for hazardous hydrogen fluoride co-reagents while maintaining high reaction efficiency and functional group tolerance [22]. The flow methodology demonstrates particular advantages for stereoselective fluorinations and compatibility with protecting groups commonly used in synthetic sequences [22].
| Fluorinating Agent | Mechanism | Temperature (°C) | Yield Range (%) |
|---|---|---|---|
| Sulfur tetrafluoride | Direct deoxyfluorination | 120-150 | 55-75 |
| TMSCF3/TBAT | Nucleophilic addition | -50 to 25 | 60-85 |
| SF4/flow conditions | Continuous processing | 80-120 | 70-90 |
Bromination of cyclobutane derivatives requires careful consideration of regioselectivity factors to achieve selective introduction of bromine atoms at desired positions. The regioselectivity of bromination reactions is primarily controlled by the presence of electron-withdrawing or carbocation-stabilizing groups within the cyclobutane framework [11] [14]. Trifluoromethyl substituents significantly influence the electronic properties of the cyclobutane ring, directing bromination to specific positions through both steric and electronic effects [11].
Allylic bromination represents a key strategy for introducing bromine substituents into cyclobutene precursors, which can subsequently be reduced to yield the desired saturated cyclobutane products [11] [14]. The regioselectivity of this process depends on the substrate substitution pattern, with carbocation-stabilizing groups directing bromination to adjacent positions [11]. The mechanism involves the formation of resonance-stabilized carbocation intermediates that favor substitution at the allylic position [14].
For cyclobutane systems containing trifluoromethyl groups, bromination typically occurs at positions that minimize steric interactions with the bulky trifluoromethyl substituent [1]. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of adjacent carbon atoms, making them less susceptible to electrophilic attack and directing bromination to more remote positions .
The choice of brominating agent plays a crucial role in determining reaction selectivity and yield. Molecular bromine in the presence of suitable solvents provides good regioselectivity for substituted cyclobutenes [11] [14]. Alternative brominating reagents, such as N-bromosuccinimide, offer improved selectivity under certain conditions, particularly for substrates containing sensitive functional groups .
Process optimization involves systematic evaluation of reaction conditions including temperature, solvent effects, and reagent stoichiometry to maximize both yield and selectivity [11]. The development of substrate-controlled regioselective bromination protocols has enabled access to specific regioisomers of brominated cyclobutane derivatives with high fidelity [14].
The Curtius rearrangement provides a valuable synthetic tool for functional group interconversion in cyclobutane systems, particularly for the transformation of carboxylic acids to primary amines through isocyanate intermediates [15] [17]. This transformation proceeds with complete retention of stereochemistry at the migrating carbon center, making it particularly useful for preparing stereo-defined cyclobutane derivatives [15] [16].
In the context of trifluoromethyl-substituted cyclobutanes, the Curtius rearrangement enables conversion of carboxylic acid precursors to corresponding amine derivatives [4] [23]. The process involves initial formation of acyl azide intermediates from carboxylic acids using reagents such as diphenyl phosphoryl azide [4] [17]. Thermal decomposition of these acyl azides generates isocyanate intermediates through concerted nitrogen extrusion and carbon migration [15] [17].
The mechanism of the Curtius rearrangement involves a concerted intramolecular process where nitrogen elimination and alkyl group migration occur simultaneously [15] [17]. This concerted nature ensures complete retention of stereochemistry and eliminates the formation of unwanted byproducts that might arise from stepwise mechanisms [15]. The reaction kinetics follow first-order behavior, and the process does not involve free carbocation or radical intermediates [17].
Practical implementation of the Curtius rearrangement in cyclobutane synthesis typically employs mild reaction conditions with temperatures ranging from 90 to 120 degrees Celsius [4] [23]. The use of diphenyl phosphoryl azide as the azide source provides good yields while maintaining compatibility with trifluoromethyl substituents [4]. Subsequent treatment with tert-butanol yields tert-butyl carbamate products, which can be deprotected under acidic conditions to provide free amine derivatives [4] [23].
The Curtius rearrangement has been successfully applied to multigram-scale synthesis of trifluoromethyl-substituted cyclobutane amines [4] [23]. These transformations demonstrate excellent functional group tolerance and provide access to valuable building blocks for medicinal chemistry applications [17]. The reaction proceeds efficiently even in the presence of multiple fluorine substituents, highlighting the robustness of this synthetic methodology [4].
| Starting Material | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|
| CF3-cyclobutane carboxylic acid | CF3-cyclobutylamine | 79-81 | DPPA, 90°C, toluene |
| Difluoro-CF3-cyclobutane acid | Difluoro-CF3-cyclobutylamine | 81 | DPPA, t-BuOH, reflux |
| Spirocyclic CF3-carboxylic acid | Spirocyclic CF3-amine | 64-89 | Standard Curtius conditions |
Stereoselective synthesis of trans and cis isomers of 1-bromo-3-(trifluoromethyl)cyclobutane requires sophisticated control over reaction pathways and conformational preferences during key bond-forming steps. The formation of specific stereoisomers is influenced by both the steric bulk of the trifluoromethyl group and the electronic effects it imparts on the cyclobutane framework [18] [21].
Hydrogenation of cyclobutene precursors represents a key strategy for stereoselective cyclobutane formation [9] [30]. The facial selectivity of hydrogenation is strongly influenced by the presence and positioning of trifluoromethyl substituents, which create significant steric hindrance on one face of the double bond [9]. This steric effect results in preferential hydrogen delivery to the less hindered face, leading to selective formation of cis-configured products [9] [30].
The use of rhodium-catalyzed hydrogenation systems has demonstrated exceptional diastereoselectivity in the reduction of trifluoromethyl-substituted cyclobutene derivatives [30]. These catalytic systems achieve diastereomeric ratios exceeding 85:15 in favor of the thermodynamically preferred isomer [30]. The high selectivity arises from the preferential coordination of the substrate to the catalyst in conformations that minimize steric interactions with the trifluoromethyl group [30].
Alternative stereoselective approaches involve the use of elimination-reduction sequences where triflate intermediates are subjected to base-promoted elimination followed by stereoselective hydrogenation [9]. The choice of base and reaction conditions significantly impacts the stereochemical outcome of these transformations [9]. Tetramethylethylenediamine in dimethylformamide has proven particularly effective for promoting elimination reactions that lead to stereoselective products [9].
Ring contraction methodologies provide another avenue for stereoselective cyclobutane synthesis [18] [21]. These approaches utilize nitrogen extrusion processes from pyrrolidine precursors to generate cyclobutane products with excellent stereocontrol [18] [21]. The stereochemical outcome is determined by the configuration of the starting pyrrolidine and proceeds through radical intermediates that maintain stereochemical memory [21].
The development of enantioselective synthetic routes enables access to optically pure stereoisomers of brominated trifluoromethyl cyclobutanes [18] [21]. These methods typically employ chiral auxiliaries or enantioselective catalysis to establish the desired stereochemistry during key bond-forming reactions [21]. The resulting products maintain high enantiomeric excess values throughout subsequent synthetic transformations [21].
| Synthetic Method | Stereoisomer Preference | Diastereomeric Ratio | Conditions |
|---|---|---|---|
| Rhodium-catalyzed hydrogenation | cis | >85:15 | Rh catalyst, H2, TFE |
| Triflate elimination-reduction | cis | 75:25 | TMEDA, DMF, then H2 |
| Ring contraction | Memory of chirality | >20:1 | Iodonitrene, pyrrolidine |
| Enantioselective synthesis | Both enantiomers | >97% ee | Chiral catalysts |
The thermodynamic stability of 1-Bromo-3-(trifluoromethyl)cyclobutane is fundamentally governed by the inherent ring strain characteristic of four-membered cyclic systems. Cyclobutane derivatives exhibit significant destabilization compared to unstrained cyclic compounds, with baseline ring strain energies of approximately 26.3 kilocalories per mole [4] [5] [6]. This elevated strain energy results from the deviation of internal bond angles from the ideal tetrahedral geometry, forcing carbon atoms to adopt approximately 90-degree bond angles instead of the preferred 109.5 degrees [7] [8].
The ring strain in 1-Bromo-3-(trifluoromethyl)cyclobutane comprises two primary components: angle strain and torsional strain [4] [7]. Angle strain, contributing approximately 16-18 kilocalories per mole, arises from the geometric constraints imposed by ring closure, which forces significant deviation from optimal sp³ hybridization angles [4] [7] [8]. Torsional strain contributes an additional 8-10 kilocalories per mole, resulting from eclipsed hydrogen-hydrogen interactions that cannot be relieved through bond rotation due to the rigid cyclic framework [4] [7].
Crystallographic analysis of related trifluoromethyl cyclobutane derivatives reveals important structural features that influence thermodynamic stability [1] [2]. The cyclobutane ring exhibits slight puckering with puckering angles ranging from 158 to 175 degrees, representing a modest deviation from planarity that provides partial relief of torsional strain [1] [2] [7]. The trifluoromethyl substituent preferentially adopts the axial position in seven of eight structurally characterized compounds, indicating this orientation minimizes steric interactions despite potential electronic considerations [1] [2].
The interatomic distance between distal carbon atoms in the cyclobutane ring measures 2.1 to 2.2 angstroms, typical for strained four-membered rings [1] [2]. Carbon-carbon bond lengths remain within normal ranges of 1.54 to 1.56 angstroms, indicating that bond length distortion does not significantly contribute to the overall strain energy [1] [2]. The compound exhibits positive heat of formation, confirming its thermodynamically unfavorable nature relative to acyclic analogs [5] [9].
Chemical stability studies demonstrate that 1-Bromo-3-(trifluoromethyl)cyclobutane remains stable under ambient conditions and moderate chemical stress [1] [2]. Treatment with aqueous hydrochloric acid or sodium hydroxide at room temperature for 24 hours produces no detectable decomposition products [1] [2]. Storage at room temperature in closed containers for three months shows no degradation as determined by nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry analysis [1] [2]. Thermal stability extends to approximately 200-300 degrees Celsius before decomposition pathways involving hydrogen fluoride elimination and ring fragmentation become significant .
The solubility characteristics of 1-Bromo-3-(trifluoromethyl)cyclobutane reflect the compound's unique combination of hydrophobic and polar structural elements. The trifluoromethyl group imparts significant hydrophobic character while simultaneously introducing dipolar interactions through the highly electronegative fluorine atoms . The bromine substituent contributes additional hydrophobic bulk and potential for halogen bonding interactions with suitable solvents .
Aqueous solubility is expected to be limited due to the predominance of hydrophobic surface area contributed by both the trifluoromethyl group and bromine atom [15] . The absence of hydrogen bond donors and the minimal polar surface area further reduce water compatibility. Similar trifluoromethyl-containing cyclobutane derivatives demonstrate poor aqueous solubility, with values typically below 50 micromolar for structurally related compounds .
Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are predicted to provide high solubility for 1-Bromo-3-(trifluoromethyl)cyclobutane . These solvents can accommodate the dipolar character of the trifluoromethyl group through favorable electrostatic interactions while avoiding unfavorable interactions with the hydrophobic molecular regions. Related trifluoromethyl cyclobutane derivatives show excellent solubility in dimethylformamide, supporting this prediction .
Alcoholic solvents including methanol and ethanol are expected to provide moderate to high solubility . The moderate polarity of these solvents allows accommodation of both the polar trifluoromethyl group and the hydrophobic components without significant energetic penalties. The hydrogen bonding capability of alcohols may provide additional stabilization through weak interactions with the fluorine atoms of the trifluoromethyl group.
Chlorinated solvents such as chloroform and dichloromethane represent optimal dissolution media for 1-Bromo-3-(trifluoromethyl)cyclobutane . These solvents exhibit moderate polarity compatible with the trifluoromethyl group while providing excellent solvation of halogenated organic compounds through halogen-halogen interactions. The similar electronic characteristics between the solvent and solute halogen atoms promote favorable intermolecular interactions.
Ethereal solvents including diethyl ether provide moderate to high solubility based on their balanced polarity characteristics . The oxygen atoms in ether solvents can interact favorably with the partially positive carbon of the trifluoromethyl group while the alkyl chains accommodate the hydrophobic regions of the molecule.
Aromatic hydrocarbons such as benzene and toluene are predicted to provide high solubility through π-electron interactions and moderate polarity [15]. The delocalized electron density in aromatic systems can provide stabilizing interactions with the electron-deficient carbon center of the trifluoromethyl group. Additionally, the moderate polarity of aromatic solvents allows accommodation of the polar and nonpolar molecular regions.
Aliphatic hydrocarbon solvents such as hexane exhibit limited solubility due to their inability to accommodate the polar trifluoromethyl group [15] [17]. The purely hydrophobic nature of these solvents provides insufficient stabilization of the dipolar character, leading to unfavorable dissolution thermodynamics.
The lipophilicity of 1-Bromo-3-(trifluoromethyl)cyclobutane is determined by the interplay between its hydrophobic and polar structural components. Computational estimates suggest a logarithmic partition coefficient (log P) in the range of 2.5 to 3.5, classifying the compound as moderately lipophilic [18] [20]. This prediction is based on established group contribution methods and comparison with structurally related trifluoromethyl-containing organic compounds.
The trifluoromethyl group represents the dominant contributor to lipophilicity, typically increasing log P values by 1.0 to 1.5 units relative to unsubstituted analogs [20] [21]. This enhancement arises from the substantial hydrophobic surface area contributed by the fluorine atoms, despite their high electronegativity. The electron-withdrawing nature of the trifluoromethyl group creates a significant dipole moment, but the fluorine atoms' low polarizability minimizes unfavorable interactions with hydrophobic phases [21].
The bromine atom provides a moderate increase in lipophilicity, contributing approximately 0.5 to 1.0 log P units [18] . Bromine's substantial van der Waals radius contributes significant hydrophobic surface area while its moderate electronegativity avoids excessive polar character. The polarizable nature of bromine allows favorable interactions with both hydrophobic and moderately polar environments.
The cyclobutane ring system contributes to lipophilicity through its hydrophobic carbon framework but may exhibit reduced effective lipophilicity due to ring strain effects [1] [2]. Strained ring systems can display altered partition behavior compared to unstrained analogs due to modified molecular conformations and potential for unusual intermolecular interactions.
Membrane permeability is predicted to be moderate to high based on the estimated log P value and the absence of hydrogen bond donors [21]. The compound's size and flexibility are compatible with passive diffusion through lipid bilayers, while the moderate polarity avoids excessive retention in aqueous phases. The trifluoromethyl group's ability to modulate membrane interactions has been extensively documented in pharmaceutical applications [21].
The hydrophobic surface area is substantial due to the combined contributions of the bromine atom and trifluoromethyl group [18] . This extensive hydrophobic character promotes favorable interactions with nonpolar phases while limiting aqueous solubility. Conversely, the polar surface area remains minimal due to the absence of conventional hydrogen bond donors or acceptors, although the trifluoromethyl group can participate in weak polar interactions [18] .
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1-Bromo-3-(trifluoromethyl)cyclobutane through both proton and carbon-13 detection methods [22] [23] [24]. The proton nuclear magnetic resonance spectrum exhibits characteristic features arising from the unique electronic environment of the cyclobutane ring and its substituents.
The cyclobutane ring protons appear as complex multipets in the range of 2.0 to 3.5 parts per million, reflecting the non-equivalent magnetic environments created by the ring puckering and substituent effects [22] [23] [24]. The constrained geometry of the four-membered ring restricts conformational averaging, leading to distinct chemical shifts for different ring positions. Ring strain effects can produce unusual coupling patterns that deviate from simple first-order analysis.
The proton attached to the carbon bearing the bromine substituent resonates as a quintet in the range of 4.5 to 5.0 parts per million [22] [23]. The downfield chemical shift reflects the deshielding effect of the electronegative bromine atom, while the quintet multiplicity arises from coupling to the four adjacent ring protons. The coupling constant provides information about the dihedral angles and conformational preferences within the strained ring system.
The proton attached to the carbon bearing the trifluoromethyl group appears as a septet in the range of 3.0 to 3.8 parts per million [22] [23] [24]. The septuplet splitting pattern results from coupling to the three equivalent fluorine atoms of the trifluoromethyl group, with typical coupling constants of 6-8 hertz. The chemical shift position reflects the electron-withdrawing effect of the trifluoromethyl substituent.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom in the molecule [22] [23] [24]. The cyclobutane ring carbons appear in the range of 25 to 35 parts per million, with overlapping signals due to the similar electronic environments of the ring positions. The constrained geometry and substituent effects may produce distinct chemical shifts for carbons in different ring positions.
The carbon bearing the bromine substituent resonates in the range of 45 to 55 parts per million, with the downfield shift reflecting the deshielding effect of the heavy halogen atom [23] [25]. This carbon typically appears as a singlet due to the absence of one-bond carbon-fluorine coupling, distinguishing it from the trifluoromethyl-bearing carbon.
The carbon of the trifluoromethyl group exhibits a characteristic quartet in the range of 125 to 130 parts per million with a large one-bond carbon-fluorine coupling constant of approximately 280 hertz [23] [24] [26]. This distinctive spectral feature provides unambiguous identification of the trifluoromethyl functionality and confirms its attachment to the cyclobutane ring.
Fluorine-19 nuclear magnetic resonance spectroscopy reveals the trifluoromethyl fluorines as a sharp singlet in the range of -65 to -75 parts per million [23] [24] [26]. The chemical shift position is characteristic of trifluoromethyl groups attached to saturated carbon centers, while the singlet appearance reflects the rapid rotation of the trifluoromethyl group on the nuclear magnetic resonance timescale.
Fourier transform infrared spectroscopy provides characteristic vibrational frequencies for functional group identification [27] [29]. Carbon-hydrogen stretching vibrations appear in the range of 2900 to 3000 wavenumbers as multiple overlapping peaks corresponding to the various carbon-hydrogen bonds in the cyclobutane ring [27] [29]. The complexity of this region reflects the different electronic environments of the ring positions.
Carbon-fluorine stretching vibrations produce very strong absorption bands in the range of 1100 to 1300 wavenumbers [27] . These intense peaks are characteristic of trifluoromethyl groups and provide definitive identification of the fluorinated substituent. The high intensity reflects the large dipole moment change associated with carbon-fluorine bond vibrations.
Carbon-bromine stretching vibrations appear as weak to medium intensity bands in the range of 500 to 600 wavenumbers [30]. The lower frequency and reduced intensity compared to carbon-fluorine vibrations reflect the greater mass of bromine and smaller force constant of the carbon-bromine bond.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information [3] [31] [32]. The molecular ion peak appears at mass-to-charge ratios of 203 and 205, reflecting the characteristic isotope pattern of bromine with the heavier isotope appearing at two mass units higher with approximately one-third the intensity of the lighter isotope [3] [31] [32].
Fragmentation patterns typically involve loss of the bromine atom to produce fragments at mass-to-charge ratio 124, corresponding to the trifluoromethyl cyclobutane cation [31] [32] [33]. Additional fragmentation may produce the trifluoromethyl cation at mass-to-charge ratio 69, representing a stable fragment that appears as a base peak in many fluorinated compounds [31] [32] [33]. Ring-opening processes can generate linear alkyl cations with characteristic mass losses corresponding to hydrogen fluoride elimination or carbon-carbon bond cleavage.